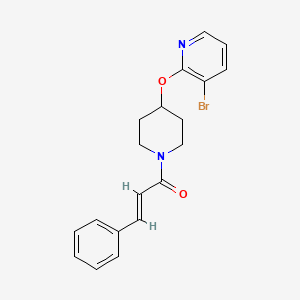

(E)-1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-6-methylpyridine is a bromopyridine derivative .

Synthesis Analysis

It is formed when 2-chloro-6-methylpyridine is heated with bromotrimethylsilane . Its synthesis from various methods have been reported .Molecular Structure Analysis

The empirical formula of 2-Bromo-6-methylpyridine is C6H6BrN .Chemical Reactions Analysis

2-Bromo-6-methylpyridine may be used in the synthesis of several compounds such as 6,6′-dimethyl-2,2′-bipyridine, 6-methyl-2-pyridyl-2-pyridylmethanone, 2-methyl-6-(trimethylsilyl)-pyridine, and others .Physical and Chemical Properties Analysis

This compound is a liquid with a refractive index of 1.562 (lit.) and a boiling point of 102-103 °C/20 mmHg (lit.). It has a density of 1.512 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación

Microwave-Assisted Synthesis and Antibacterial Activity

- A study by Merugu et al. (2010) focused on synthesizing various compounds using 1-(4-(piperidin-1-yl) phenyl) ethanone, which shares structural similarities with the chemical . These compounds were screened for antibacterial activity (Merugu, Ramesh, & Sreenivasulu, 2010).

Synthesis and Biological Evaluation of Oxadiazole Derivatives

- Khalid et al. (2016) synthesized N-substituted derivatives of oxadiazole compounds containing a piperidine moiety. These compounds demonstrated moderate to significant antibacterial activity (Khalid, Aziz‐ur‐Rehman, Abbasi, Malik, Rasool, Nafeesa, Ahmad, & Afzal, 2016).

Synthesis of (1H-Azol-1-yl)piperidines

- Shevchuk et al. (2012) developed a method for preparing azolyl piperidines, which are structurally related to the compound . This research expands on the versatility of piperidine derivatives in chemical synthesis (Shevchuk, Liubchak, Nazarenko, Yurchenko, Volochnyuk, Grygorenko, & Tolmachev, 2012).

NMR Characteristics and Conformational Analysis

- Research by Zheng Jin-hong (2011) involved the NMR characterization of compounds similar to (E)-1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one. This study aids in understanding the molecular structures and properties of such compounds (Zheng Jin-hong, 2011).

Antibacterial Isoindoline-Diones Synthesis

- Another study by Merugu et al. (2010) involved synthesizing isoindoline-diones with potential antibacterial properties, using precursors structurally related to the compound of interest (Merugu, Ramesh, & Sreenivasulu, 2010).

Ultrasound and Microwave-Assisted Synthesis for Antimicrobial Activity

- Ashok et al. (2014) conducted a study synthesizing compounds via Claisen-Schmidt condensation, which included piperidine derivatives, exhibiting good antimicrobial activity (Ashok, Ganesh, Vijaya Lakshmi, & Ravi, 2014).

Amination of Porphyrins

- Research by Artamkina et al. (2008) involved the amination of porphyrins with secondary amines, including piperidines. This study underscores the utility of piperidine-based compounds in complex organic syntheses (Artamkina, Sazonov, Shtern, Grishina, Veselov, Semeikin, Syrbu, Koifman, & Beletskaya, 2008).

Safety and Hazards

Propiedades

IUPAC Name |

(E)-1-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-3-phenylprop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19BrN2O2/c20-17-7-4-12-21-19(17)24-16-10-13-22(14-11-16)18(23)9-8-15-5-2-1-3-6-15/h1-9,12,16H,10-11,13-14H2/b9-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUYDQYDWKLCVIW-CMDGGOBGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)C=CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B2410664.png)

![N-(3-chlorobenzyl)-N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2410665.png)

![1,1,1-trifluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide hydrochloride](/img/structure/B2410671.png)

![2-Oxabicyclo[2.2.2]octan-1-ylmethanesulfonyl chloride](/img/structure/B2410676.png)

![2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2410677.png)

![2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2410679.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methyl-2-nitrophenyl)urea](/img/structure/B2410682.png)